molecular formula C4H7Cl2N3 B019922 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 104256-69-1

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B019922
Key on ui cas rn: 104256-69-1
M. Wt: 168.02 g/mol
InChI Key: ZESCZOKYYXYNNQ-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To thionyl chloride (8.0 ml) was gradually added 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.80 g) at 0° C., followed by refluxing for 3 hours. The reaction mixture was concentrated under reduced pressure. To the concentrate was added diethyl ether, then resulting powdery product was collected by filtration. The powdery product was dissolved in ethanol, to which was added diethyl ether to cause crystallization to afford 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.1 g) as colorless plates, m.p. 77°-78° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:11]([CH3:12])[N:10]=[CH:9][N:8]=1>>[ClH:3].[Cl:3][CH2:6][C:7]1[N:11]([CH3:12])[N:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
OCC1=NC=NN1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added diethyl ether
FILTRATION
Type
FILTRATION
Details
resulting powdery product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The powdery product was dissolved in ethanol, to which
ADDITION
Type
ADDITION
Details
was added diethyl ether
CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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